1-Boc-4-methylpiperazine

描述

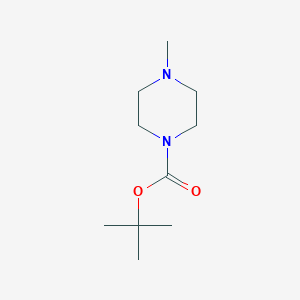

1-Boc-4-methylpiperazine is a hydrophobic compound that is structurally modified from the tetracyclic family of drugs . It is an N-Boc protected piperazine .

Molecular Structure Analysis

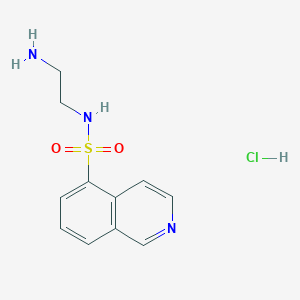

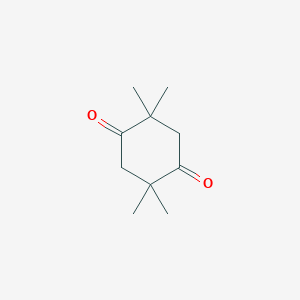

The molecular formula of 1-Boc-4-methylpiperazine is C10H20N2O2 . Its molecular weight is 200.27800 . The structure includes a piperazine ring with a tert-butyl group and a methyl group attached to it .Chemical Reactions Analysis

1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides . It can also undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base .Physical And Chemical Properties Analysis

The density of 1-Boc-4-methylpiperazine is 1.023 g/cm3 . It has a boiling point of 254.8ºC at 760 mmHg .科学研究应用

Drug Discovery and Medicinal Chemistry

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is a key component of several blockbuster drugs . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Synthesis of Novel Organic Compounds

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

C–H Functionalization

Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has opened up new possibilities for the synthesis of functionalized piperazines.

Biological Evaluation

The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .

X-ray Diffraction Studies

The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis . This helps in understanding the molecular structure and conformation of these compounds.

Heterocyclic Chemistry

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Photoredox Chemistry

Piperazines are also used in photoredox chemistry, which involves the use of light to catalyze redox reactions .

Synthesis of Biologically Active Compounds

Compounds such as crizotinib, a drug used in the treatment of certain types of cancer, can be synthesized using tert-butyl-4-methylpiperazine-1-carboxylate as an intermediate .

安全和危害

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, immediate medical attention is required .

作用机制

Target of Action

1-Boc-4-methylpiperazine, also known as Tert-butyl 4-methylpiperazine-1-carboxylate, is a derivative of piperazine . Piperazine and its derivatives are known to have a broad range of pharmacological properties . The primary targets of these compounds are often the inhibitory GABA (γ-aminobutyric acid) receptors .

Mode of Action

The mode of action of piperazine derivatives is generally by paralyzing parasites, which allows the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction . This action is mediated by its agonist effects upon the inhibitory GABA receptors .

Biochemical Pathways

The interaction of piperazine derivatives with GABA receptors affects the neurotransmission pathways in the nervous system . By acting as an agonist at these receptors, these compounds can alter the balance of neurotransmitters, leading to various downstream effects such as muscle relaxation and sedation .

Pharmacokinetics

The pharmacokinetic properties of piperazine derivatives can vary widely depending on their specific chemical structure . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . This can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

The molecular and cellular effects of piperazine derivatives’ action can include changes in neurotransmitter levels, alterations in neuronal firing patterns, and effects on muscle contraction . These changes can lead to the observed pharmacological effects of these compounds, such as their antiparasitic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of piperazine derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, individual variations in metabolism and excretion can also influence the compound’s efficacy and potential side effects .

属性

IUPAC Name |

tert-butyl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYFMIDIQXELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464713 | |

| Record name | 1-Boc-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-methylpiperazine | |

CAS RN |

53788-49-1 | |

| Record name | 1-Boc-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

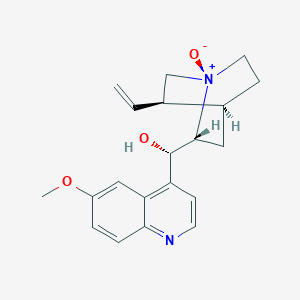

Q1: What is the significance of the conformational flexibility observed in the 1-Boc-4-methylpiperazine group within the studied compound?

A1: The research paper describes the crystal structure of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which contains the 1-Boc-4-methylpiperazine group. The study reveals that the piperazine ring within this group adopts a chair conformation. Interestingly, the tert-butyl 4-methylpiperazine-1-carboxylate group exhibits disorder over two sets of sites in one of the two independent molecules present in the asymmetric unit []. This conformational flexibility could be significant for potential interactions with biological targets, as it might allow the molecule to adapt to binding sites with varying shapes and properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。